L-Tartaric acid (sodium hydrate)
Description
Historical Scientific Context and the Discovery of Chirality
The investigation of tartaric acid in the 19th century provided the foundation for our understanding of molecular asymmetry, a concept now known as chirality. researchgate.netuoa.gr
In 1832, the French physicist Jean Baptiste Biot made a crucial observation that a solution of tartaric acid, obtained from the tartar in wine fermentation, could rotate the plane of polarized light, a property known as optical activity. libretexts.orglibretexts.orgbrainly.com He noted that this naturally occurring tartaric acid was dextrorotatory, meaning it rotated light to the right (clockwise). libretexts.org
Building on Biot's work, the young French chemist Louis Pasteur in the late 1840s investigated a puzzle: a chemically identical form of tartaric acid, known as racemic acid or paratartaric acid, was optically inactive. researchgate.netlibretexts.org While examining the crystals of the sodium ammonium (B1175870) salt of racemic acid, Pasteur noticed they were a mixture of two distinct types of crystals that were mirror images of each other. researchgate.netlibretexts.org With meticulous care, he used tweezers to separate the two crystal forms. libretexts.orglibretexts.org When he dissolved each type of crystal in water separately, he found that one solution was dextrorotatory, identical to Biot's natural tartaric acid, while the other was levorotatory, rotating polarized light to the same degree but in the opposite direction (counter-clockwise). uoa.grlibretexts.org Pasteur correctly reasoned that the optical inactivity of the racemic acid was because it was a 1:1 mixture of these two opposing molecules, with their effects on light canceling each other out. libretexts.orglibretexts.org This experiment was the first-ever resolution of a racemic mixture and laid the groundwork for the field of stereochemistry. libretexts.org
Pasteur's discovery demonstrated the existence of molecules that are non-superimposable mirror images of each other, a property now called chirality. researchgate.netvedantu.com These mirror-image isomers are known as enantiomers . vedantu.comtru.ca L-(+)-tartaric acid and D-(-)-tartaric acid are enantiomers. nih.gov They share identical physical properties such as melting point and solubility, but differ in their interaction with plane-polarized light. libretexts.orglibretexts.org
Tartaric acid has two chiral centers, which are carbon atoms bonded to four different groups. vedantu.com This structure gives rise to more than just two isomers. In addition to the L and D enantiomers, there is a third stereoisomer called meso-tartaric acid . vedantu.comvedantu.com This molecule contains two chiral centers, but it has an internal plane of symmetry, which causes it to be achiral and thus optically inactive. tru.cavedantu.com The relationship between the meso form and either the L or D form is that of diastereomers . Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. libretexts.org
Therefore, tartaric acid exists as three distinct stereoisomers: the chiral, optically active enantiomeric pair (L- and D-tartaric acid) and the achiral, optically inactive meso form. vedantu.comvedantu.com
Chemical Classification and Structural Features
L-tartaric acid's chemical structure dictates its properties and classification. It is known systematically as (2R,3R)-2,3-dihydroxybutanedioic acid. nih.govwikipedia.org
L-tartaric acid is classified as a dicarboxylic acid because its structure contains two carboxylic acid functional groups (-COOH). atamankimya.comtypology.com This diprotic nature allows it to form salts such as potassium bitartrate (B1229483) (cream of tartar) and the disodium (B8443419) salt, sodium L-tartrate. wikipedia.orgnih.gov
The molecule is also designated as an alpha-hydroxy-carboxylic acid (AHA). nih.govwikipedia.orgatamankimya.com This classification arises because there is a hydroxyl (-OH) group attached to the carbon atom that is adjacent (the "alpha" position) to each of the carboxylic acid groups. nih.gov
Structurally, tartaric acid can be described as a dihydroxyl derivative of succinic acid. nih.govwikipedia.orgatamankimya.com Succinic acid is a dicarboxylic acid with the chemical formula HOOC-CH₂-CH₂-COOH. The structure of tartaric acid (HOOC-CH(OH)-CH(OH)-COOH) is equivalent to a succinic acid molecule with a hydroxyl group substituted onto each of the two central carbon atoms. researchgate.netnih.gov
Data Tables
Properties of L-(+)-Tartaric Acid
| Property | Value |
| IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioic acid nih.gov |
| Chemical Formula | C₄H₆O₆ nih.gov |
| Molecular Weight | 150.09 g/mol nih.gov |
| Appearance | Colorless or translucent crystals, or white crystalline powder fao.org |
| Specific Rotation [α]20/D | +11.5° to +13.5° (c=10 in H₂O) fao.org |
| Melting Point | ~170 °C libretexts.org |
| CAS Number | 87-69-4 wikipedia.org |
Properties of Sodium L-Tartrate Dihydrate
| Property | Value |
| Chemical Name | Sodium L-tartrate dibasic dihydrate sigmaaldrich.com |
| IUPAC Name | disodium (2R,3R)-2,3-dihydroxybutanedioate dihydrate thermofisher.com |
| Chemical Formula | C₄H₄Na₂O₆ · 2H₂O sigmaaldrich.com |
| Molecular Weight | 230.08 g/mol sigmaaldrich.com |
| Appearance | White crystalline powder or colorless crystals nih.gov |
| pH | 7.0-9.0 sigmaaldrich.com |
| CAS Number | 6106-24-7 sigmaaldrich.com |
Stereochemical Considerations of L-Tartaric Acid and its Salts
The stereochemistry of tartaric acid is a cornerstone of its chemical identity and has played a pivotal role in the historical development of stereoisomerism. The presence of two chiral centers in the tartaric acid molecule gives rise to three stereoisomeric forms: L-(+)-tartaric acid, D-(−)-tartaric acid, and meso-tartaric acid. britannica.com
L-(+)-Tartaric Acid as the Predominant Naturally Occurring Enantiomer
L-(+)-tartaric acid is the most common form of tartaric acid found in nature, most notably in grapes and other fruits like tamarinds and bananas. wikipedia.orgmdpi.com Its natural abundance makes it more economically viable compared to its enantiomer and the meso isomer. wikipedia.org This isomer is dextrorotatory, meaning it rotates the plane of polarized light to the right, which is denoted by the "(+)" prefix. britannica.comwikipedia.org The "L" designation refers to its absolute configuration, which is formally named (2R,3R)-tartaric acid in modern chemical nomenclature. wikipedia.org
The industrial production of L-(+)-tartaric acid primarily utilizes lees, a solid byproduct from wine fermentation. wikipedia.org This byproduct is rich in potassium bitartrate, which is treated with calcium hydroxide (B78521) to form calcium tartrate. Subsequently, sulfuric acid is used to convert the calcium tartrate into free L-(+)-tartaric acid. wikipedia.org The sodium salts of L-tartaric acid, such as sodium bitartrate monohydrate and disodium tartrate, are also significant. sigmaaldrich.comnih.gov For instance, L-Tartaric acid sodium hydrate (B1144303) is recognized as the enantiomer of D-tartaric acid and is utilized in the food industry. medchemexpress.com
D-(−)-Tartaric Acid and Meso-Tartaric Acid Diastereomers
D-(−)-tartaric acid is the enantiomer, or mirror image, of L-(+)-tartaric acid. wikipedia.orgchemicalbook.com It is also referred to as (2S,3S)-tartaric acid. wikipedia.org This isomer is levorotatory, rotating the plane of polarized light to the left, indicated by the "(−)" prefix. britannica.com While L-(+)-tartaric acid is abundant in nature, D-(−)-tartaric acid is rarely found naturally and is primarily obtained through the resolution of racemic tartaric acid. britannica.commdpi.com It is considered the "unnatural" isomer. sigmaaldrich.com Despite its rarity in nature, D-(−)-tartaric acid and its derivatives, such as Dibenzoyl-D-tartaric acid, are important reagents in chemical synthesis, particularly for chiral resolutions. chemicalbook.com
Meso-tartaric acid is a diastereomer of both L-(+)- and D-(−)-tartaric acid. wikipedia.org Its chemical name is (2R,3S)-tartaric acid. wikipedia.orgdrugfuture.com Unlike the other two isomers, meso-tartaric acid is achiral, meaning it is superimposable on its mirror image and thus does not rotate polarized light. britannica.comdrugfuture.com This optical inactivity is due to an internal plane of symmetry within the molecule, where the rotational effects of the two chiral centers cancel each other out. drugfuture.com Meso-tartaric acid can be prepared by boiling L-tartaric acid with an alkali solution. drugfuture.com
Formation and Properties of Racemic Mixtures
A racemic mixture, also known as a racemate, is an equal 50:50 mixture of two enantiomers. britannica.compressbooks.pub In the context of tartaric acid, a racemic mixture consists of equal parts L-(+)-tartaric acid and D-(−)-tartaric acid. britannica.combritannica.com This mixture is optically inactive because the dextrorotatory effect of the L-(+)-enantiomer is precisely canceled out by the levorotatory effect of the D-(−)-enantiomer. britannica.compressbooks.pub Racemic tartaric acid does not occur naturally in grape juice, but it can be prepared commercially, for example, by the oxidation of maleic anhydride (B1165640). britannica.comwikipedia.org
The study of racemic tartaric acid was famously advanced by Louis Pasteur in 1848. He observed that upon crystallization, the sodium ammonium salt of racemic tartaric acid formed two distinct types of crystals that were mirror images of each other. wikipedia.orgwikipedia.org By manually separating these crystals, Pasteur was able to isolate the pure levorotatory and dextrorotatory forms, a landmark achievement in the understanding of stereochemistry. wikipedia.orgpressbooks.pub This process of separating a racemic mixture into its constituent enantiomers is known as resolution. britannica.com
Properties of Tartaric Acid Stereoisomers
| Property | L-(+)-Tartaric Acid | D-(−)-Tartaric Acid | Meso-Tartaric Acid | Racemic Tartaric Acid |
| Systematic Name | (2R,3R)-2,3-dihydroxybutanedioic acid wikipedia.org | (2S,3S)-2,3-dihydroxybutanedioic acid wikipedia.org | (2R,3S)-2,3-dihydroxybutanedioic acid wikipedia.orgdrugfuture.com | Mixture of (2R,3R) and (2S,3S) isomers britannica.com |
| Optical Rotation | Dextrorotatory (+) wikipedia.org | Levorotatory (−) chemicalbook.com | Optically Inactive drugfuture.com | Optically Inactive britannica.com |
| Natural Occurrence | Abundant in fruits, especially grapes wikipedia.orgmdpi.com | Rarely occurs in nature mdpi.com | Not naturally occurring drugfuture.com | Does not occur naturally wikipedia.org |
| Melting Point (°C) | 170-172 sigmaaldrich.com | 172-174 chemicalbook.com | 140 (as monohydrate), 159-160 drugfuture.com | ~210 chemicalbook.com |
Structure
2D Structure
Properties
IUPAC Name |
sodium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.Na.H2O/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;1H2/q;+1;/p-1/t1-,2-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVQEXSQFBTIRD-OLXYHTOASA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)O)O.O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O.O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6131-98-2 | |
| Record name | Sodium bitartrate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006131982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SODIUM BITARTRATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S66F32Y3ZO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Production Pathways
Natural Occurrence and Isolation from Bio-sources
L-tartaric acid is found in many plants, with grapes being a particularly rich source. mdpi.comnih.gov The naturally occurring form is the dextrorotatory L-(+)-tartaric acid. mdpi.com
During the winemaking process, L-tartaric acid precipitates as potassium bitartrate (B1229483) (cream of tartar) and calcium tartrate, which are found in wine lees and tartar. utm.mdwikipedia.org These by-products of vinification serve as the primary raw materials for the industrial production of natural L-tartaric acid. mdpi.comutm.md The tartaric acid content in these materials can vary, with tartar containing 80–90% monopotassium tartrate. utm.md
The traditional method for extracting L-tartaric acid from wine lees and tartar involves several steps. certh.gr First, the crude potassium bitartrate is dissolved, often with the aid of heat. certh.gr Then, calcium salts, such as calcium hydroxide (B78521) or calcium carbonate, are added to precipitate calcium tartrate. utm.mdcerth.gr This is followed by the decomposition of the calcium tartrate with sulfuric acid to yield a solution of tartaric acid and insoluble calcium sulfate (B86663). certh.gr The tartaric acid solution is then purified, which may involve decolorization with activated carbon and removal of excess sulfate ions using ion-exchange resins. utm.mdcerth.gr Finally, the purified solution is concentrated and cooled to crystallize the L-tartaric acid. utm.md
Alternative and more environmentally friendly methods are also being explored. One such method involves the use of cation exchange resins to recover tartaric acid from wine lees under mild, ambient temperature conditions, which avoids the production of calcium sulfate waste. certh.grresearchgate.net This process has shown a tartaric acid yield of up to 74.9%. utm.mdresearchgate.net Other techniques like electrodialysis and reactive extraction with amines are also under investigation. certh.groaji.net A study on distilled vinification lees demonstrated a recovery of up to 92.4% of the initial tartaric acid through a sequential process of dissolution and calcium tartrate precipitation. nih.govacs.org
Below is an interactive table summarizing various extraction methods and their efficiencies.
| Raw Material | Extraction Method | Key Parameters | Tartaric Acid Yield/Recovery | Reference |
| Wine Lees | Cation Exchange Resin | pH 3.0, 10 ml water/g dry lees, 3.5 g resin/g dry lees | 74.9% | utm.mdresearchgate.net |
| Distilled White Lees | Dissolution & Calcium Tartrate Precipitation | Optimized sequential treatment | 92.4% | nih.govacs.org |
| Red and White Tartar Wastes | Ethanol (B145695) Extraction | pH 2.0, 45°C, 30 min, 1:6 solid to solvent ratio | - | utm.md |
| Wine Lees | Ultrasound-Assisted Extraction (with H2SO4) | 1:3 solid to liquid ratio, 0.06 mol/L H2SO4, 6 min ultrasound, 75-80°C | 74 g/kg | utm.md |
Chemical Synthesis Routes
While natural extraction is a major source, chemical synthesis provides an alternative pathway to tartaric acid. However, these methods often produce a racemic mixture of DL-tartaric acid, which is less soluble and not suitable for food applications due to the presence of the D-(-)-enantiomer. mdpi.comutm.md
A common chemical synthesis route involves the oxidation of maleic anhydride (B1165640) or fumaric acid. mdpi.comchemicalbook.com One method utilizes hydrogen peroxide as the oxidant with a catalyst, such as sodium tungstate (B81510) or tungstic acid, to first form cis-epoxysuccinic acid, which is then hydrolyzed to tartaric acid. researchgate.net Research has shown that using a nanoparticle W/TiO2 catalyst with hydrogen peroxide for the oxidation of maleic anhydride can achieve a conversion of up to 90% under optimized conditions (70°C, 6 hours). gychbjb.com Another approach employs a composite oxidant of potassium iodate (B108269) and iodine in the presence of a catalyst like sodium tungstate to directly oxidize maleic anhydride, followed by hydrolysis in a strong acid to yield L-(+)-tartaric acid. google.comgoogle.com
The following table outlines key parameters for the chemical synthesis of tartaric acid.
| Starting Material | Oxidant/Catalyst | Key Conditions | Product/Yield | Reference |
| Maleic Anhydride | Hydrogen Peroxide / Nanoparticle W/TiO2 | 70°C, 6 hours, n(H2O2):n(maleic anhydride) = 3 | 90% conversion | gychbjb.com |
| Maleic Acid | Hydrogen Peroxide / Sodium Tungstate | 70°C, 1.5 molar ratio of maleic acid to H2O2 | - | researchgate.net |
| Maleic Anhydride | Potassium Iodate and Iodine / Sodium Tungstate | 100-105°C, 4-6 hours reaction time | (2R, 3S)-2,3-dihydroxybutanedioic acid anhydride | google.com |
A significant challenge in the chemical synthesis of tartaric acid is controlling the stereochemistry to produce the desired L-(+)-enantiomer exclusively. mdpi.com Many chemical routes result in a racemic mixture. mdpi.comutm.md The use of tartaric acid and its derivatives as chiral templates or selectors is a well-established strategy in stereoselective synthesis. nih.govresearchgate.netacs.org For instance, the synthesis of various bioactive molecules has utilized diethyl-L-tartrate as a chiral precursor to establish the correct stereochemistry. nih.gov However, achieving high enantioselectivity in the direct synthesis of L-tartaric acid from achiral precursors remains a complex endeavor.
Biocatalytic and Enzymatic Production
Biocatalytic and enzymatic methods are considered simpler and more economical alternatives for producing enantiomerically pure L-(+)- and D-(-)-tartaric acids. mdpi.com These methods often utilize whole-cell biocatalysts or purified enzymes. mdpi.comnih.gov
The key enzyme in this process is cis-epoxysuccinate hydrolase (CESH), which catalyzes the hydrolysis of cis-epoxysuccinate to either L-(+)-tartaric acid or D-(-)-tartaric acid with high enantiomeric excess, often close to 100%. mdpi.comnih.gov The process typically involves the chemical epoxidation of maleic acid to produce cis-epoxysuccinate, which is then biotransformed by the enzyme. chemicalbook.com
Different microorganisms produce CESH that yields different enantiomers. For example, Rhodococcus ruber M1 and Klebsiella sp. BK-58 are known to produce CESH[L] for L-(+)-tartaric acid production. mdpi.com The stability of the enzyme is a critical factor, and research has focused on enhancing it through methods like whole-cell immobilization. researchgate.net For instance, Corynebacterium sp. JZ-1 cells immobilized in kappa-carrageenan have shown good stability over multiple batches of reaction for L-(+)-tartaric acid production from disodium (B8443419) cis-epoxysuccinate. researchgate.net Enzymatic hydrolysis can also be performed using cis-epoxysuccinates of alkali and alkaline earth metals. google.com
The table below lists some microorganisms used in the biocatalytic production of L-tartaric acid.
| Microorganism | Enzyme | Substrate | Product | Reference |
| Rhodococcus ruber M1 | cis-epoxysuccinate hydrolase (CESH[L]) | cis-epoxysuccinate | L-(+)-Tartaric Acid | mdpi.com |
| Klebsiella sp. BK-58 | cis-epoxysuccinate hydrolase (CESH[L]) | cis-epoxysuccinate | L-(+)-Tartaric Acid | mdpi.com |
| Corynebacterium sp. JZ-1 | cis-epoxysuccinate hydrolase | Disodium cis-epoxysuccinate | L-(+)-Tartaric Acid | researchgate.net |
Exploitation of Cis-Epoxysuccinate Hydrolase (CESH) Activity
The enzymatic synthesis of L-tartaric acid is predominantly achieved through the action of cis-epoxysuccinate hydrolase (CESH). mdpi.com This enzyme catalyzes the asymmetric hydrolysis of cis-epoxysuccinate to yield enantiomerically pure L-(+)-tartaric acid. mdpi.comnih.gov The use of microorganisms possessing CESH activity for this purpose dates back to the 1970s and was among the earliest applications of an epoxide hydrolase in industrial processes. mdpi.com
A variety of bacterial genera have been identified to harbor CESH, demonstrating the widespread presence of this enzyme in nature. mdpi.com Early research and patents filed in Japan highlighted microorganisms from the genera Pseudomonas, Agrobacterium, and Rhizobium as capable of hydrolyzing cis-epoxysuccinate to L-(+)-tartaric acid. mdpi.com Subsequent screening of numerous microbial strains has expanded this list. For instance, two strains of Rhizopus validum and Corynebacterium JZ-1, isolated from soil, have been shown to produce L-(+)-tartaric acid, with the latter achieving a molar conversion rate of cis-epoxysuccinate as high as 96%. mdpi.com The screening of 65 Nocardia strains also led to the identification of effective biocatalysts. mdpi.com The microbial production of L-(+)-tartaric acid using these biocatalysts was successfully commercialized in the late 1990s. mdpi.com
The general process involves the use of whole microbial cells or the isolated CESH enzyme to convert cis-epoxysuccinate. google.com The substrate, cis-epoxysuccinic acid, can be used as a free acid or as a salt, with alkali metal or alkaline earth metal salts like sodium, potassium, or calcium salts being economically preferred. google.com This enzymatic method is considered a simpler and more economical route for producing both L-(+)- and D-(-)-tartaric acid compared to traditional chemical methods. mdpi.com
Below is an interactive table summarizing various microorganisms known for their CESH activity.
| Microorganism Genus | Specific Strain(s) | Product | Noteworthy Findings |
| Pseudomonas | Not specified | L-(+)-Tartaric Acid | Among the first genera identified with CESH activity. mdpi.com |
| Agrobacterium | Not specified | L-(+)-Tartaric Acid | Early research demonstrated its capability for hydrolysis. mdpi.com |
| Rhizobium | Not specified | L-(+)-Tartaric Acid | Identified in early screenings for CESH-producing microbes. mdpi.com |
| Corynebacterium | JZ-1 | L-(+)-Tartaric Acid | Achieves a high molar conversion rate of up to 96%. mdpi.com |
| Nocardia | Not specified | L-(+)-Tartaric Acid | Identified as a potent source of CESH from a large-scale screening. mdpi.com |
| Alcaligenes | MCI3611 | D-(-)-Tartaric Acid | The first CESH encoding gene was reported from this species. mdpi.comgoogle.com |
| Bordetella | BK-52 | D-(-)-Tartaric Acid | The gene for CESH[D] from this species has been sequenced and cloned. mdpi.com |
| Rhodococcus | opacus | L-(+)-Tartaric Acid | The gene for CESH[L] has been sequenced and cloned. mdpi.com |
| Klebsiella | BK-58 | L-(+)-Tartaric Acid | The gene for CESH[L] has been sequenced and cloned. mdpi.com |
Enantioselective and Stereoselective Synthesis via Biocatalysts
The synthesis of tartaric acid using biocatalysts is distinguished by its exceptional enantioselectivity and stereoselectivity. nih.govdoaj.org CESHs are remarkable epoxide hydrolases that act on a small, mirror-symmetric, and highly hydrophilic substrate, cis-epoxysuccinate, to produce tartaric acid with very high enantiomeric purity, often approaching 100% enantiomeric excess. mdpi.comdoaj.org This high degree of selectivity is a key advantage of the biocatalytic route. mdpi.com
The enzymatic process occurs under mild conditions and does not require cofactors, prosthetic groups, or metal ions, which simplifies the production process and reduces costs. mdpi.com The enzymes are categorized based on the enantiomer they produce: CESH[L] for L-(+)-tartaric acid and CESH[D] for D-(-)-tartaric acid. mdpi.com Amino acid sequence analyses have revealed that CESH[L] and CESH[D] are fundamentally different proteins, which accounts for their opposite stereoselectivity. mdpi.com
The high enantioselectivity of CESHs makes them ideal biocatalysts for the industrial synthesis of optically pure tartaric acid isomers, which are valuable chiral building blocks in the chemical and pharmaceutical industries. mdpi.comnih.gov The successful commercialization of L-(+)-tartaric acid production is a testament to the efficiency and selectivity of these biocatalysts. mdpi.com
Elucidation of Enzymatic Hydrolysis Mechanisms
For many years, the precise catalytic mechanisms of CESHs remained unclear, despite their successful industrial application. mdpi.comnih.gov However, recent structural and mechanistic studies have shed light on how these enzymes achieve their high stereospecificity. nih.gov
The crystal structures of two CESH[L] enzymes have been determined in their ligand-free form, complexed with the product, and in a catalytic intermediate state. nih.gov These structural insights have been crucial in understanding the enzyme's function. nih.gov
Key findings from these studies on CESH[L] include:
Substrate Binding: The structures revealed a unique and specific binding mode for the mirror-symmetric substrate, cis-epoxysuccinate. nih.gov
Catalytic Triad (B1167595): A catalytic triad composed of the amino acid residues Aspartate (Asp), Histidine (His), and Glutamate (Glu) is essential for the enzyme's activity. nih.gov
Ring-Opening Mechanism: An Arginine (Arg) residue plays a critical role by providing a proton to the oxirane oxygen of the substrate. This protonation facilitates the opening of the epoxide ring, a long-sought-after detail of the mechanism. nih.gov
These discoveries provide a detailed structural basis for the rational engineering of these industrially significant biocatalysts. nih.gov Understanding the stereo-catalytic mechanism allows for targeted modifications of the enzyme to potentially improve its stability, activity, or even alter its substrate specificity for other applications. nih.gov
Below is a data table summarizing the key components of the CESH[L] catalytic mechanism.
| Mechanistic Feature | Description | Amino Acid Residues Involved | Significance |
| Catalytic Triad | A set of three coordinated amino acids that directly participate in catalysis. | Aspartate (Asp), Histidine (His), Glutamate (Glu) | Essential for the hydrolytic activity of the enzyme. nih.gov |
| Proton Donor | An amino acid residue that facilitates the opening of the epoxide ring by donating a proton. | Arginine (Arg) | Crucial for the initiation of the hydrolysis reaction. nih.gov |
| Substrate Binding Site | The pocket within the enzyme where cis-epoxysuccinate binds in a specific orientation. | Not explicitly detailed | Ensures the correct positioning of the substrate for stereospecific attack. nih.gov |
Advanced Characterization Techniques and Structural Elucidation
Crystallographic Analysis
Crystallographic analysis stands as a cornerstone for the definitive structural determination of crystalline materials. Through the interaction of X-rays with the electron clouds of atoms in a crystal lattice, a diffraction pattern is generated, which, when analyzed, reveals the precise three-dimensional arrangement of atoms.
Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration
Single Crystal X-ray Diffraction (SCXRD) is an exceptionally powerful technique for determining the three-dimensional structure of molecules, including the absolute configuration of chiral centers. researchgate.netnih.govspringernature.comresearchgate.net For L-tartaric acid (sodium hydrate), which is chiral, SCXRD is indispensable in unequivocally establishing the spatial arrangement of its atoms. researchgate.net The determination of the absolute configuration is crucial as different enantiomers of a compound can exhibit vastly different biological activities and physical properties. The technique relies on the anomalous dispersion effect, where the scattering factor of an atom becomes a complex number, particularly for atoms heavier than oxygen. researchgate.net This effect leads to measurable differences in the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l), which allows for the determination of the absolute structure. ox.ac.uk The Flack parameter is a critical value calculated from the diffraction data that indicates the correctness of the determined absolute configuration. researchgate.net
High-Resolution X-ray Diffractometry (HRXRD) for Crystalline Perfection
High-Resolution X-ray Diffractometry (HRXRD) is a specialized X-ray technique utilized to assess the crystalline quality of materials. malvernpanalytical.commsesupplies.comrigaku.com It provides detailed information about parameters such as lattice mismatch, strain, and the presence of crystalline defects like dislocations and stacking faults. rigaku.com For L-tartaric acid (sodium hydrate), HRXRD can be employed to characterize the perfection of single crystals, which is essential for applications where high purity and structural integrity are required. The technique uses highly monochromatic and collimated X-ray beams to achieve high angular resolution, enabling the detection of subtle variations in the crystal lattice. malvernpanalytical.commsesupplies.com An additional peak in an HRXRD pattern can indicate the presence of an internal structural low-angle boundary, signifying a deviation from a perfect single crystal. nih.gov
Determination of Crystal System and Space Group
The foundational step in crystallographic analysis is the determination of the crystal system and space group, which describe the symmetry of the crystal lattice. For sodium L-tartrate hydrates, various polymorphic forms have been identified, each with a distinct crystal system and space group. For instance, a monobasic sodium tartrate monohydrate has been reported to crystallize in the triclinic system with space group P1. researchgate.net Another study on sodium hydrogen (+)-tartrate monohydrate also indicated a network polymer structure. researchgate.net The isomorphous series of metal hydrogen (+)-tartrates, including those with potassium, rubidium, cesium, and ammonium (B1175870), crystallize in the orthorhombic space group P2₁2₁2₁. researchgate.net Sitagliptin L-tartrate hydrates have been found to exist in both monoclinic (P2₁) and triclinic (P1) crystal systems. rsc.org The determination of these crystallographic parameters is achieved through the analysis of the positions and intensities of the diffraction spots obtained from SCXRD data. researchgate.net
Table 1: Crystallographic Data for a Polymorphic Modification of Monobasic Sodium Tartrate Monohydrate (NaHC₄H₄O₆·H₂O) researchgate.net
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |
| Triclinic | P1 | 5.4891(2) | 7.6893(3) | 8.8794(3) | 90.999(1) | 98.379(1) | 109.431(1) | 2 |
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
The crystal structure of L-tartaric acid (sodium hydrate) is stabilized by a complex network of intermolecular interactions, with hydrogen bonding playing a pivotal role. In the structure of sodium hydrogen (+)-tartrate monohydrate, all tartrate oxygen atoms, with the exception of the protonated carboxyl oxygen, are involved in bonding to four separate sodium centers. researchgate.net The water molecule completes a distorted bi-face capped trigonal prismatic eight-coordination around the sodium ion and participates in several hydrogen-bonding interactions. researchgate.net These hydrogen bonds form intricate networks that link the tartrate anions and water molecules, creating a stable three-dimensional framework. royalsocietypublishing.org The analysis of these interactions, including bond distances and angles, is performed using the refined crystal structure data from SCXRD. researchgate.netresearchgate.net
Spectroscopic Investigations
Spectroscopic techniques provide complementary information to crystallographic analysis by probing the vibrational modes of molecules. These methods are particularly useful for identifying functional groups and confirming the molecular structure.
Infrared (IR), Fourier Transform Infrared (FTIR), and Raman Spectroscopy for Functional Group Identification
Infrared (IR), Fourier Transform Infrared (FTIR), and Raman spectroscopy are powerful tools for identifying the functional groups present in L-tartaric acid (sodium hydrate). researchgate.netnih.govnih.gov The spectra obtained from these techniques show characteristic absorption or scattering bands corresponding to the vibrational frequencies of specific chemical bonds. nist.govchemicalbook.comchemicalbook.com For instance, the presence of hydroxyl (-OH), carboxyl (C=O), and C-O bonds in the tartrate molecule can be confirmed by their respective vibrational bands. researchgate.net FTIR analysis of copper L-tartrate crystals has shown peaks corresponding to the water of hydration, free carbonyl stretch, and the C=O group. researchgate.net The comparison of experimental vibrational frequencies with theoretical calculations can further aid in the precise assignment of the observed bands. nih.gov
Near-Infrared (NIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) spectroscopy are powerful non-destructive techniques used for the quantitative analysis and characterization of organic compounds. sigmaaldrich.com The absorption of UV or visible light corresponds to the excitation of outer electrons, providing information on the electronic transitions within a molecule. shu.ac.uk For organic molecules like tartaric acid, the most relevant absorptions are based on transitions of n or π electrons to the π* excited state, which occur in the experimentally convenient 200–700 nm range. shu.ac.uk
L-Tartaric acid possesses carboxyl functional groups which contain valence electrons with low excitation energy. shu.ac.ukyoutube.com The electronic transitions in tartaric acid primarily involve n → π* transitions, where an electron from a non-bonding orbital (from the oxygen atoms) is excited to an anti-bonding π* orbital. shu.ac.uk Studies have shown that for a transparent single crystal of L-tartaric acid (LTA), the lower UV cut-off is at 236 nm, with the crystal being transparent in the 250–1200 nm region, making it suitable for non-linear optical applications. researchgate.net
In quantitative studies, UV spectroscopy, combined with chemometric methods like partial least squares (PLS), has proven to be a reliable alternative to conventional chemical methods for determining tartaric acid concentration. libretexts.orgnih.gov A high level of precision has been achieved, demonstrating a strong correlation between UV spectral data and tartaric acid concentrations. libretexts.org
Key UV-Vis Spectral Properties of L-Tartaric Acid:
UV Cut-off Wavelength: 236 nm researchgate.net
Transparent Region: 250 nm - 1200 nm researchgate.net
Primary Electronic Transitions: n → π* shu.ac.uk
Terahertz Spectroscopy for Quantitative Analysis and Crystal Dynamics
Terahertz (THz) time-domain spectroscopy (THz-TDS) is a potent analytical tool for investigating the low-frequency vibrational modes of crystalline materials, which are sensitive to crystal structure and intermolecular interactions. This technique can distinguish between different stereoisomers and is valuable for both quantitative analysis and studying crystal dynamics. scas.co.jp
Research has demonstrated that the THz absorption spectra of L-tartaric acid, D-tartaric acid, and the racemic DL-tartaric acid exhibit distinct absorption bands, allowing for their differentiation. scas.co.jp By employing partial least squares (PLS) regression, THz-TDS can be used for the quantitative determination of L-tartaric acid in mixtures with its racemate. scas.co.jp
Furthermore, THz spectroscopy is highly sensitive to the dynamics of crystallization. During the crystallization of L-(+)-tartaric acid from an aqueous solution, a transient increase in absorption is observed, indicating the expulsion of water molecules from an intermediate phase before the final crystal formation. chiraltech.com This highlights the technique's ability to probe non-classical crystallization pathways involving hydrated intermediates. chiraltech.com The robustness of terahertz spectroscopy lies in its capacity to directly quantify intermolecular mobility in organic solids. nih.gov
Table 1: Terahertz Spectroscopy Research Findings for L-Tartaric Acid
| Technique | Finding | Significance | Reference |
|---|---|---|---|
| THz-TDS & PLS | Distinct absorption spectra for L-, D-, and DL-tartaric acid. Successful quantitative analysis of L-tartaric acid in mixtures. | Quantitative analysis and differentiation of stereoisomers. | scas.co.jp |
| In-situ THz Spectroscopy | Transient increase in THz absorption during nucleation from water. | Reveals crystal dynamics and the role of hydrated intermediates in crystallization. | chiraltech.com |
| THz Spectroscopy | Observation of a crystal resonance at 1.1 THz and a peak at 750 GHz (0.75 THz) attributed to large hydrated aggregates. | Characterization of specific vibrational modes related to the crystal lattice and hydrated clusters. | chiraltech.com |
Circular Dichroism (CD) Spectroscopy for Chiral Conformation Analysis
Circular Dichroism (CD) spectroscopy is an essential technique for analyzing the chiral conformation of molecules. It measures the differential absorption of left- and right-circularly polarized light, which is exquisitely sensitive to the three-dimensional structure of chiral compounds. researchgate.net
For L-tartaric acid, its chirality is its defining feature. In aqueous solutions, the CD spectrum of L-tartaric acid shows characteristic bands that provide insight into its conformation. researchgate.net Studies on tartaric acid derivatives have confirmed that CD spectroscopy can reveal the helical conformations of polymer chains. vwr.com In solution, techniques like vibrational circular dichroism (VCD) have shown that L-tartaric acid predominantly adopts a "trans" (T) configuration, which is stabilized by intramolecular hydrogen bonds. nih.govresearchgate.net This trans conformation is the same as that determined in its crystal structure. nih.gov
Table 2: Circular Dichroism Spectral Data for L-Tartaric Acid
| Compound | Solvent | CD Band 1 (nm) | CD Band 2 (nm) | Reference |
|---|---|---|---|---|
| L-Tartaric Acid | Water | 195 (intense) | 221 (less intense) | researchgate.net |
Chromatographic and Separation Science Methodologies
High-Performance Liquid Chromatography (HPLC) for Enantioseparation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. Enantioseparation can be achieved through two main strategies: using a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA). nih.govspringernature.com In the CMPA approach, a chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the analyte enantiomers, allowing for their separation on a standard achiral column. nih.govspringernature.com
L-(+)-tartaric acid itself can be used as a chiral selector. It has been successfully employed in high-speed countercurrent chromatography (a liquid-liquid chromatographic technique) to resolve racemic mixtures of other compounds. researchgate.net For the separation of tartaric acid enantiomers, HPLC methods have been developed that often require derivatization. One such method involves derivatizing the tartaric acid to attach a luminescent group, which enables sensitive detection using a UV detector and allows for the accurate quantification of the D-(-)-tartaric acid impurity in L-(+)-tartaric acid. researchgate.net
Development of Analytical Methods for Purity and Isomeric Content
The development of robust and validated analytical methods is crucial for ensuring the purity and correct isomeric content of L-Tartaric acid and its salts in formulations. Reversed-phase HPLC (RP-HPLC) with UV detection is a widely used technique for this purpose.
Validated RP-HPLC methods have been established for the assay of tartaric acid in pharmaceutical formulations like effervescent granules. sigmaaldrich.comwikipedia.org These methods are demonstrated to be specific, linear, precise, accurate, and robust, making them suitable for routine quality control analysis. sigmaaldrich.com The optimization of chromatographic conditions, such as mobile phase composition, pH, column type, and flow rate, is critical for achieving the best separation. sigmaaldrich.comwikipedia.org For instance, tartaric acid, which lacks a strong chromophore, is typically detected at low UV wavelengths, such as 210 nm. sigmaaldrich.comwikipedia.org
Table 3: Exemplary HPLC Conditions for Tartaric Acid Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Technique | RP-HPLC | RP-HPLC |
| Column | Shimadzu GIST C18 (4.6 x 250 mm, 5 µm) | Newcrom BH (4.6 x 150 mm, 5 µm) |
| Mobile Phase | 0.01 M Potassium Dihydrogen Phosphate (pH 2.6 with Orthophosphoric Acid) | Acetonitrile/Water (20/80) with 0.2% Phosphoric Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | UV at 200 nm |
| Temperature | 30 °C | Not Specified |
| Reference | sigmaaldrich.comwikipedia.org | researchgate.net |
Thermal Analysis Techniques
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical changes that occur in a material as a function of temperature. These methods provide critical information on thermal stability, decomposition, and phase transitions.
For L-(+)-tartaric acid, thermal analysis shows that the compound is thermally stable up to approximately 170 °C (443 K). researchgate.net TGA thermograms of sodium tartrate show distinct decomposition patterns. researchgate.net The dihydrate form of sodium L-tartrate (Na₂C₄H₄O₆·2H₂O) is known to lose its water of crystallization upon heating. Its precise water content (theoretically 15.66%) makes it an excellent primary standard for Karl Fischer titration. sigmaaldrich.comwikipedia.org DSC and TGA measurements on single crystals of L-(+)-tartaric acid have pinpointed the onset of thermal decomposition and characterized the resulting weight loss, which is attributed to the evolution of gases like H₂O and CO. researchgate.net
Table 4: Thermal Properties of L-Tartaric Acid and Its Sodium Salt
| Compound | Technique | Key Finding | Reference |
|---|---|---|---|
| L-(+)-Tartaric Acid | TGA/DSC | Thermal decomposition occurs at 443.0 K (169.85 °C). | researchgate.net |
| di-Sodium L-tartrate dihydrate | Loss on Drying | Loses water of crystallization (15.61 - 15.71%) at 150 °C. | avantorsciences.com |
| Sodium Tartrate | TGA | Used to study the synthesis of porous carbon materials via pyrolysis. | researchgate.net |
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. For L-Tartaric acid and its derivatives, DSC provides insights into melting points, decomposition, and other phase transitions.
Studies on various forms of tartaric acid reveal its thermal behavior. For instance, L(+)-tartaric acid has a melting point of approximately 170 °C (± 2 °C) and decomposes around 172 °C. nih.gov The thermal properties, including melting and crystallization temperatures, as well as the enthalpies of these transitions, are significantly influenced by the molecular structure and isomeric form. nih.gov
In research involving diastereomeric salts of (S,S)-sertraline with L- and D-tartaric acids, DSC was employed to analyze their physicochemical properties. rsc.org This highlights the utility of DSC in distinguishing between different salt forms and understanding their thermal stability. rsc.org While specific DSC data for L-Tartaric acid (sodium hydrate) is not detailed in the provided results, the analysis of related tartaric acid compounds demonstrates the capability of DSC to characterize thermal events. For example, in the analysis of monohydrate racemic (MDL-) tartaric acid, DSC curves show distinct thermal events corresponding to dehydration and decomposition. researchgate.netccsenet.org
A study on a new pharmaceutical compound's channel hydrates utilized DSC to investigate phase transitions, noting that peaks around 85 °C and 123 °C were indicative of dehydration events, suggesting the presence of a monohydrate form. researchgate.net This type of analysis would be directly applicable to understanding the phase transitions of L-Tartaric acid (sodium hydrate).
Table 1: Thermal Properties of Tartaric Acid Derivatives from DSC Analysis
| Compound | Melting Temperature (T_m) | Decomposition Temperature (T_d) | Enthalpy of Fusion (ΔH_f) |
| L-(+)-Tartaric Acid | 170 °C ± 2 °C nih.gov | 172 °C nih.gov | - |
| Tartaric Acid Diamides | 130 - 190 °C nih.gov | > 200 °C nih.gov | up to 173 J g⁻¹ nih.gov |
| (S,S)-sertraline-L-tartaric acid salt | - | ~200 °C rsc.org | - |
| (S,S)-sertraline-D-tartaric acid salt | - | ~200 °C rsc.org | - |
Note: This table is populated with data from related tartaric acid compounds to illustrate the application of DSC.
Thermogravimetric Analysis (TGA) for Thermal Decomposition
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability and decomposition profile of compounds like L-Tartaric acid (sodium hydrate).
TGA of L-tartaric acid crystals shows that the material is stable up to a certain temperature, beyond which decomposition occurs. researchgate.netresearchgate.net For L- and D-tartaric acid, weight loss due to thermal decomposition is observed around 443.0 K and 443.2 K, respectively. ccsenet.orgresearchgate.net This decomposition is likely due to the evolution of gases such as H₂O and CO. ccsenet.orgresearchgate.net The decomposition of tartrates can involve the liberation of carbon dioxide, which explains significant mass loss at relatively low temperatures. chemicalforums.com
In the context of sodium bitartrate (B1229483) monohydrate, TGA would be expected to show an initial weight loss corresponding to the loss of the water molecule of hydration, followed by the decomposition of the anhydrous sodium bitartrate at higher temperatures. researchgate.net Studies on related tartaric acid diamides have shown high thermal stability, with decomposition temperatures (Td) above 200 °C. nih.gov
Table 2: TGA Decomposition Data for Tartaric Acid and Related Compounds
| Compound | Onset of Decomposition | Key Decomposition Stages |
| L-Tartaric Acid | ~443.0 K ccsenet.orgresearchgate.net | Evolution of 3H₂O and 3CO gases. ccsenet.orgresearchgate.net |
| D-Tartaric Acid | ~443.2 K ccsenet.orgresearchgate.net | Evolution of 3H₂O and 3CO gases. ccsenet.orgresearchgate.net |
| Monohydrate Racemic Tartaric Acid | 306.1 K and 480.6 K ccsenet.orgresearchgate.net | Evaporation of water molecules followed by decomposition. ccsenet.orgresearchgate.net |
| Tartaric Acid Diamides | > 200 °C nih.gov | - |
| Sodium Bitartrate Monohydrate | - | Expected initial loss of water, followed by decomposition of the organic salt. chemicalforums.comresearchgate.net |
Note: The table includes data from various tartaric acid forms to demonstrate the utility of TGA.
Combined Thermogravimetric-Differential Thermal Analysis (TGA-DTA)
Combined TGA-DTA provides simultaneous information about mass changes (TGA) and temperature differences (DTA) between a sample and a reference material. This allows for a more comprehensive understanding of the thermal events occurring in a material.
For single crystals of L-tartaric acid, TGA/DTA analysis has been performed to assess their thermal stability. researchgate.netresearchgate.net The results from these analyses are valuable for applications in electro-optical devices. researchgate.netresearchgate.net Similarly, TGA-DTA has been used to study single crystals of L(+)-tartaric, D(–)-tartaric, and monohydrate racemic (MDL-) tartaric acid. ccsenet.orgresearchgate.net For sodium bitartrate monohydrate, TGA/DTA analysis has been employed to determine its thermal stability. researchgate.net The DTA curve would show endothermic or exothermic peaks corresponding to the dehydration and decomposition steps identified by the TGA curve.
A study on MDL-tartaric acid using TGA-DTA revealed weight losses at specific temperatures, which were correlated with the evaporation of water molecules and the subsequent evolution of gases like H₂O and CO. researchgate.net This combined approach confirms that the initial weight loss is due to dehydration, an endothermic process, followed by exothermic decomposition events.
Microscopic and Morphological Characterization
Understanding the crystal morphology and microstructure of L-Tartaric acid (sodium hydrate) is essential for controlling its physical properties. Techniques like Scanning Electron Microscopy (SEM) and X-ray Computed Tomography (XCT) are invaluable for this purpose.
Scanning Electron Microscopy (SEM) for Crystal Morphology and Surface Analysis
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of crystalline materials at high magnifications.
SEM has been used to identify the structure morphology of L-tartaric acid crystals. researchgate.net In studies of related materials, such as calcium pectate gel beads modified with tartaric acid, SEM was used to examine the surface structure. sigmaaldrich.cn For other sodium salts, like thenardite (Na₂SO₄), SEM images have revealed distinct crystal forms, such as needle-shaped and bipyramidal structures. researchgate.net This suggests that SEM analysis of L-Tartaric acid (sodium hydrate) would provide detailed information about its crystal habit and surface features, which are influenced by crystallization conditions.
X-ray Computed Tomography for Microstructure
X-ray Computed Tomography (XCT), also known as micro-CT, is a non-destructive imaging technique that allows for the three-dimensional visualization and analysis of the internal structure of materials.
While direct XCT studies on L-Tartaric acid (sodium hydrate) were not found in the search results, the technique's applicability can be inferred from its use in analyzing similar materials. XCT is suggested as a method for the non-destructive analysis of salt hydrates to assess issues like segregation. researchgate.net It can be used to distinguish between different hydration levels within a salt hydrate (B1144303) sample. researchgate.net For example, XCT has been used to investigate the microstructure of fermented sausages, where it could differentiate between fat particles and air holes, although it had limitations in distinguishing between emulsified lean and fat. nih.govsigmaaldrich.com
The technique allows for the quantification of various microstructural parameters such as percent object volume, object surface/volume ratio, and structure thickness. nih.gov In the context of L-Tartaric acid (sodium hydrate), XCT could be employed to study the distribution of crystalline domains, porosity within a bulk sample, and to detect any microstructural defects, providing a comprehensive 3D understanding of the material's internal architecture. nih.govmdpi.com
Coordination Chemistry and Metal Ligand Interactions
L-Tartaric Acid as a Polydentate Ligand
L-tartaric acid is classified as a polydentate ligand, meaning it can bind to a central metal ion through more than one donor atom simultaneously. Specifically, it can act as a tetradentate ligand, utilizing its two carboxylate and two hydroxyl groups to coordinate with a metal ion. This multi-point attachment leads to the formation of stable chelate rings, which are five- or six-membered rings containing the metal ion.
The ability of L-tartaric acid to form these stable complexes is crucial in various chemical and biological processes. The stability of the resulting coordination compounds is significantly enhanced compared to complexes formed with monodentate ligands, which bind through only a single donor atom.
Chelation and Bridging Mechanisms with Metal Centers
The interaction of L-tartaric acid with metal centers primarily occurs through two mechanisms: chelation and bridging.
Chelation involves the formation of a ring structure between the tartrate ligand and a single metal ion. researchgate.net This occurs when both a carboxylate group and an adjacent hydroxyl group, or both carboxylate groups, coordinate to the same metal ion. This process is fundamental to the stability of metal-tartrate complexes.
Bridging occurs when a single tartrate ligand coordinates to two or more metal ions simultaneously. This can lead to the formation of polynuclear complexes, where multiple metal centers are linked together by tartrate ligands, resulting in one-, two-, or three-dimensional polymeric structures. The specific coordination mode depends on factors such as the metal ion's coordination preferences, the pH of the solution, and the stoichiometry of the reactants.
pH-Dependent Speciation and Ionic Forms of Tartrate
The coordinating ability of L-tartaric acid is highly dependent on the pH of the solution. The protonation state of the carboxylic acid and hydroxyl groups changes with pH, influencing which donor atoms are available for binding to metal ions.
L-Tartaric acid (H₂T) is a diprotic acid, and its speciation in aqueous solution can be described by the following equilibria:
H₂T ⇌ HT⁻ + H⁺ (pKa₁) HT⁻ ⇌ T²⁻ + H⁺ (pKa₂)
At very low pH, the fully protonated form, H₂T, predominates. As the pH increases, it deprotonates sequentially to form the bitartrate (B1229483) ion (HT⁻) and then the tartrate ion (T²⁻). The hydroxyl groups can also deprotonate at higher pH values. This pH-dependent speciation directly impacts the formation and stability of metal-tartrate complexes. For instance, in acidic conditions, complexation may primarily involve the carboxylic acid groups, while in alkaline media, both the carboxylate and deprotonated hydroxyl groups can participate in coordination, leading to the formation of different complex species. squarespace.com
Formation and Characterization of Metal-Tartrate Complexes
The ability of L-tartaric acid to form complexes with a variety of metal ions has led to extensive research into the synthesis, structure, and properties of these compounds. The following subsections explore the formation and characterization of specific metal-tartrate complexes.
Calcium Tartrate Hydrate (B1144303) Formation and Precipitation Kinetics
Calcium tartrate is a salt of L-tartaric acid that is sparingly soluble in water and is known to precipitate from solutions, particularly in the context of winemaking where it can form crystalline deposits. wikipedia.org The formation and precipitation of calcium tartrate hydrate are influenced by several factors, including the concentrations of calcium and tartaric acid, pH, temperature, and the presence of other compounds that can act as inhibitors or promoters of crystallization. squarespace.comenartis.com
The kinetics of calcium tartrate precipitation are notably slow. enartis.com The initial step of nucleation, the formation of the first crystal seeds, requires a significant energy barrier to be overcome. enartis.com Unlike some other salts, a simple drop in temperature is not highly effective at accelerating this process. enartis.com The pH plays a critical role, as a higher pH increases the concentration of the tartrate ion (T²⁻), thereby increasing the likelihood of calcium tartrate formation. enartis.com
The crystalline form is typically calcium tartrate tetrahydrate (CaC₄H₄O₆·4H₂O), which has an orthorhombic crystal structure. researchgate.netderpharmachemica.com The study of its precipitation kinetics is crucial for industries like winemaking to prevent unwanted sedimentation in the final product. canterbury.ac.nz
Below is a table summarizing the factors influencing calcium tartrate precipitation:
| Factor | Influence on Precipitation |
| pH | Higher pH increases the concentration of tartrate ions, promoting precipitation. enartis.com |
| Temperature | Lower temperatures slightly decrease solubility, but the effect on precipitation kinetics is less pronounced compared to other salts. enartis.com |
| Concentration | Higher concentrations of calcium and tartaric acid increase the likelihood of precipitation. canterbury.ac.nz |
| Inhibitors | Compounds like malic acid and certain colloids can hinder crystal formation. enartis.com |
| Promoters | High concentrations of ethanol (B145695) can promote precipitation. canterbury.ac.nz |
Bismuth-Tartrate Complexes as Synthetic Intermediates
Bismuth-tartrate complexes serve as important intermediates in various synthetic processes. The tartrate ligand can effectively chelate bismuth ions, modifying their reactivity and solubility, which is advantageous in the preparation of other bismuth-containing compounds. For example, these complexes are utilized in the synthesis of bismuth-based pharmaceuticals and materials. The coordination of tartrate to bismuth can control the hydrolysis of the bismuth ion in aqueous solutions and direct the formation of specific bismuth oxide or other bismuth-containing nanostructures.
Copper Tartrate Complexation and Catalytic Transformation
Copper(II) ions readily form complexes with L-tartaric acid, resulting in a characteristic deep blue solution. The structure of these complexes can vary from simple mononuclear species to more complex polynuclear and polymeric structures, depending on the reaction conditions. researchgate.net In these complexes, the tartrate ligand can coordinate to the copper center through its carboxylate and hydroxyl groups. wjarr.com
Copper-tartrate complexes have been investigated for their catalytic activity in various chemical transformations. The coordination environment provided by the tartrate ligand can influence the redox properties of the copper center, making it an effective catalyst for oxidation and other reactions. For instance, these complexes have been explored as catalysts in asymmetric synthesis, taking advantage of the chirality of the L-tartaric acid ligand to induce stereoselectivity in the reaction products. A notable reaction is the reversible reduction of the blue copper(II)-tartrate complex to a copper(I) species using agents like peroxide. youtube.com
The complex [Cu(C₄H₄O₆)]n is an example of a three-dimensional coordination polymer. researchgate.net The formation and stability of copper-tartrate complexes are also central to their application in areas such as the extraction of copper from ores. mdpi.com
Homochiral Chromium(III)-Tartrate Complexes and Supramolecular Assembly
The interaction between L-tartrate and chromium(III) ions gives rise to the formation of homochiral complexes with intricate supramolecular architectures. A notable example is the synthesis of a homochiral tartrate-bridged dinuclear chromium(III) complex anion. rsc.org This complex, with the formula Na[Cr₂(bpy)₂(L-tart)₂H]·9H₂O, is formed through the self-assembly of chromium(III) nitrate, L-tartaric acid, and 1,5-Naphthyridine. rsc.orgresearchgate.net
In this structure, two chromium(III) ions are bridged by two L-tartrate ligands. rsc.orgresearchgate.net Each chromium center exhibits a distorted octahedral geometry, coordinated to two oxygen atoms from two water molecules in the axial positions and four oxygen atoms from two oxalate (B1200264) dianions in the equatorial positions, forming trans-[Cr(C₂O₄)₂(H₂O)₂]⁻ complex anions. researchgate.net The charge of the complex anion is balanced by the incorporation of 1,5-Naphthyridine cations. researchgate.net The connection between these entities is established through strong hydrogen bonds, resulting in a three-dimensional supramolecular framework. researchgate.net The dinuclear complex anion adopts a boat conformation, which is stabilized by intramolecular resonance-assisted hydrogen bonding. rsc.orgresearchgate.net These complexes are part of a broader class of binuclear tartrate-bridged complexes that can be synthesized with either optically active or meso bridging ligands. unm.edu
The stability and structure of these chromium(III)-tartrate complexes are sensitive to environmental conditions. For instance, the synthesized sodium L-tartrate-chromium(III) compound is only stable at high relative humidity and undergoes structural transformations upon drying, which is accompanied by water loss. rsc.org
Metal Ion Sequestration and Chelation Properties
L-tartaric acid and its salts are effective chelating agents, capable of binding with a variety of metal ions. This property is crucial in various applications, from preventing the precipitation of insoluble metal hydroxides in solutions like Fehling's solution to influencing the behavior of metal ions in industrial and biological systems. wikipedia.org
Binding with Alkali and Alkaline Earth Metals (e.g., Sodium, Calcium)
The interaction of L-tartrate with alkali and alkaline earth metal ions has been a subject of detailed study. Techniques such as potentiometry and ultraviolet circular dichroism have been employed to investigate the formation of these complexes in aqueous solutions. rsc.org
Alkali Metals: L-tartrate anions form ion pairs with alkali metal ions. rsc.org The interaction with sodium ions is of particular interest. In some contexts, tartaric acid can complex with up to five sodium atoms. nih.gov The formation of these complexes can be observed through techniques like ESI mass spectrometry, which shows characteristic ion pairs of the complex anions with sodium counterions. db-thueringen.de
Alkaline Earth Metals: The binding energies of hydrated alkaline earth metal ions with water molecules follow trends related to their ionic radii. nih.gov For hepta- and hexahydrated ions at low temperatures, the binding energies follow the order Mg > Ca > Sr > Ba. nih.gov However, at higher temperatures for hexahydrated ions, the order changes to Ca > Mg > Sr > Ba, an order also observed for pentahydrated ions. nih.gov The interaction of L-tartrate with calcium is particularly relevant in preventing the precipitation of calcium tartrate, a common issue in winemaking. wikipedia.org
The table below summarizes the binding interactions of L-tartrate with select alkali and alkaline earth metals.
| Metal Ion | Type of Interaction | Significance |
| Sodium (Na⁺) | Forms ion pairs and can complex with up to five sodium atoms. rsc.orgnih.gov | Influences the hydration of certain cement blends and is a key component of Rochelle salt, which has piezoelectric properties. wikipedia.orgnih.gov |
| Calcium (Ca²⁺) | Forms complexes with tartrate, inhibiting precipitation. wikipedia.org | Prevents the formation of crystalline calcium tartrate in wine, a process known as tartrate stabilization. wikipedia.org |
Influence on Metal Ion Concentration and Precipitation
The chelating ability of L-tartaric acid directly impacts the concentration of free metal ions in a solution and can inhibit or modify precipitation reactions.
In the context of cement hydration, tartaric acid has been shown to significantly increase the pore-water concentration of calcium in the initial hours of hydration compared to a control sample. nih.gov This is because the tartaric acid complexes with the calcium ions, preventing their rapid precipitation on the surface of cement particles. nih.gov
Similarly, tartaric acid plays a crucial role in preventing the crystallization of aluminum hydroxides. researchgate.net The degree of structural distortion within the precipitation products, and thus the inhibition of crystallization, increases with the molar ratio of tartaric acid to aluminum and the stability of the formed complexes. researchgate.net However, the effect on the specific surface area of the aluminum precipitation products is complex. While tartaric acid perturbs crystallization, it also promotes the aggregation of the reaction products. researchgate.net At low tartaric acid to aluminum ratios, the specific surface area is high, but it decreases drastically at higher ratios due to increased aggregation. researchgate.net
The influence of metal ions on the dispersion of minerals like calcite is also affected by chelating agents. The dispersion of fine calcite particles is influenced by the type and concentration of metal ions present, with the order of influence being Fe³⁺ > Mg²⁺ > Na⁺. mdpi.com The addition of a chelating agent like L-tartaric acid can modify these interactions, affecting the settling rate and dispersion of the mineral particles.
The table below details the effects of L-tartaric acid on metal ion concentration and precipitation.
| Metal Ion | System | Effect of L-Tartaric Acid |
| Calcium (Ca²⁺) | Cement Hydration | Increases pore-water concentration of calcium by preventing rapid precipitation. nih.gov |
| Aluminum (Al³⁺) | Aqueous Solution | Inhibits the formation of crystalline aluminum hydroxides. researchgate.net |
| Various Metal Ions | Mineral Dispersion (Calcite) | Can modify the influence of metal ions on the dispersion and settling of mineral particles. mdpi.com |
Role in Asymmetric Organic Synthesis and Chiral Technologies
Chiral Auxiliaries and Resolving Agents
One of the most established applications of L-tartaric acid and its derivatives is in the separation of enantiomers from a racemic mixture. libretexts.org This is achieved by employing them as chiral resolving agents, which convert a pair of enantiomers into diastereomers that can be separated by physical means. pbworks.com
Diastereomeric Salt Formation for Enantioseparation
The classical method for resolving racemic mixtures of basic or acidic compounds involves diastereomeric salt formation. pbworks.comnih.gov When a racemic base is treated with an optically pure chiral acid like L-tartaric acid, two diastereomeric salts are formed. These salts, unlike the original enantiomers, have different physical properties, such as solubility. pbworks.comnih.gov This difference allows for their separation, often through fractional crystallization, where the less soluble diastereomer crystallizes out of the solution first. pbworks.com Subsequently, the pure enantiomer can be recovered from the separated diastereomeric salt. pbworks.com The effectiveness of this process depends on the choice of the resolving agent and the crystallization conditions. acs.org Derivatives of tartaric acid, such as O,O'-dibenzoyl-L-tartaric acid (DBTA) and O,O'-di-p-toluoyl-L-tartaric acid (DPTTA), are often more effective resolving agents than tartaric acid itself for certain compounds. nih.govchemicalbook.com
Application in Resolution of Racemic Compounds (e.g., Ibuprofen)
A prominent example of this technique is the resolution of racemic ibuprofen (B1674241), a widely used non-steroidal anti-inflammatory drug (NSAID). researchgate.net The (S)-enantiomer of ibuprofen is significantly more pharmacologically active than the (R)-enantiomer. researchgate.net L-tartaric acid derivatives have been successfully used as chiral resolving agents to separate these enantiomers. The process involves the formation of diastereomeric salts between the racemic ibuprofen and an optically pure tartaric acid derivative. researchgate.net Studies have shown that O,O'-disubstituted tartaric acid derivatives can effectively resolve racemic ibuprofen, with the (R)-ibuprofen showing a stronger recognition for L-DTTA derivatives. researchgate.net This allows for the selective crystallization and separation of the desired enantiomer. researchgate.net Enantioselective liquid-liquid extraction using L-tartaric acid esters as chiral extractants has also been explored, with L-tartaric acid dipentyl ester showing good enantioselectivity. acs.org
Table 1: Examples of Racemic Compounds Resolved Using Tartaric Acid and Its Derivatives
| Racemic Compound | Resolving Agent | Method | Reference |
|---|---|---|---|
| α-Methylbenzylamine | (R,R)-Tartaric acid | Diastereomeric salt crystallization | pbworks.com |
| Ibuprofen | O,O'-Disubstituted L-tartaric acid derivatives | Diastereomeric salt crystallization | researchgate.net |
| dl-Serine | 2,3-Dibenzoyl-L-tartaric acid, L-(+)-tartaric acid | Diastereomeric salt crystallization | acs.org |
| dl-Leucine | (+)-Di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA) | Diastereomeric salt crystallization | rsc.org |
| Racemic Ephedrine | D-Tartaric acid, Dibenzoyltartaric acid | Diastereomeric salt crystallization | nih.gov |
Chiral Building Blocks and Synthons for Complex Organic Molecules
Beyond its role in separating enantiomers, the C4 backbone of L-tartaric acid serves as a versatile chiral building block, or synthon, for the de novo synthesis of complex organic molecules. nih.govnih.gov By incorporating a tartrate-derived synthon, chemists can exert precise control over the stereochemistry of two adjacent carbon centers in a target molecule. nih.gov
Synthesis of Bioactive Molecules and Natural Products
L-tartaric acid is a precursor in the synthesis of a wide array of bioactive molecules and natural products. nih.govthieme-connect.comnih.gov Its diol functionality can be readily transformed into other functional groups like epoxides, which are key intermediates in many synthetic pathways. nih.gov For instance, diethyl-L-tartrate has been used to construct the epoxide functionality in the synthesis of cytotoxic polyacetylenes like PQ-8. nih.gov It has also been a starting point for the synthesis of (+)-koninginin D, thromboxane (B8750289) B₂, and the phospholipase inhibitor (-)-cinatrin C. nih.gov The synthesis of the sugar derivative L-biopterin also begins with the conversion of L-tartaric acid into a key aldehyde intermediate. nih.gov
Elucidation of Absolute Stereochemistry and Design of Structural Analogs
The use of L-tartaric acid as a chiral starting material can be instrumental in determining the absolute stereochemistry of natural products. nih.gov By synthesizing a target molecule from a starting material of known configuration like L-tartaric acid, the stereochemistry of the final product can be unequivocally established. nih.gov This was the case in the synthesis and stereochemical elucidation of the polyacetylene PQ-8. nih.gov Furthermore, the well-defined stereochemistry of tartaric acid allows for the rational design and synthesis of structural analogs of bioactive molecules, which is crucial for studying structure-activity relationships. rsc.orgrsc.org
Stereoselective Transformations Facilitated by L-Tartaric Acid Derivatives
Derivatives of L-tartaric acid are pivotal in the development of chiral catalysts and auxiliaries that facilitate a wide range of stereoselective transformations. nih.govnih.govresearchgate.net These derivatives create a chiral environment that influences the trajectory of a reaction, leading to the preferential formation of one enantiomer or diastereomer over the other.
A notable class of auxiliaries derived from tartaric acid are the TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols). sigmaaldrich.comrsc.orgnih.gov TADDOLs are used as chiral ligands for metal catalysts in numerous asymmetric reactions. sigmaaldrich.comnih.gov For example, titanium-TADDOLate complexes catalyze the enantioselective nucleophilic addition of organometallic reagents to aldehydes and the fluorination of β-ketoesters. sigmaaldrich.comnih.gov
Perhaps the most famous application is in the Sharpless-Katsuki asymmetric epoxidation. researchgate.netchem-station.com This reaction uses a titanium isopropoxide catalyst, a dialkyl tartrate (like diethyl-L-tartrate) as a chiral ligand, and an oxidant to convert allylic alcohols into chiral epoxides with very high enantioselectivity. researchgate.netyoutube.comyoutube.com The stereochemistry of the resulting epoxide is directly and predictably controlled by the chirality of the dialkyl tartrate used. chem-station.com This reliable and highly selective method has become a cornerstone of modern organic synthesis. researchgate.net
Furthermore, tartaric acid esters have been employed as chiral auxiliaries in other transformations, including the Simmons-Smith cyclopropanation and 1,3-dipolar cycloaddition reactions, demonstrating the broad utility of these systems in constructing chiral molecules. thieme-connect.comresearchgate.net
Table 2: Stereoselective Transformations Using L-Tartaric Acid Derivatives
| Transformation | Tartaric Acid Derivative | Role | Typical Substrate | Reference |
|---|---|---|---|---|
| Asymmetric Epoxidation | Diethyl-L-tartrate (DET) | Chiral Ligand for Ti catalyst | Allylic Alcohols | researchgate.netchem-station.comyoutube.com |
| Nucleophilic Addition | TADDOLs | Chiral Ligand for Ti catalyst | Aldehydes | sigmaaldrich.comrsc.org |
| Asymmetric Fluorination | TADDOLs | Chiral Ligand for Ti catalyst | β-Ketoesters | nih.gov |
| 1,3-Dipolar Cycloaddition | Diisopropyl-(R,R)-tartrate | Chiral Auxiliary | Allyl alcohol and nitrile oxides | researchgate.netresearchgate.net |
| Simmons-Smith Reaction | Diethyl-(+)-tartrate | Chiral Auxiliary | γ-Silicon substituted allylic alcohols | researchgate.net |
Lewis Acid-Catalyzed Intramolecular Epoxide Opening Reactions
The use of L-tartaric acid as a chiral precursor is crucial in the synthesis of complex molecules where stereochemistry is key. One notable application is in setting up the stereocenters of polyhydroxylated starting materials that subsequently undergo Lewis acid-catalyzed intramolecular epoxide opening. nih.gov This type of reaction is a powerful method for constructing cyclic ethers and nitrogen-containing rings, which are common motifs in bioactive natural products.
In a general sense, the opening of an epoxide ring can be facilitated by Lewis acids, which coordinate to the epoxide oxygen, making the ring more susceptible to nucleophilic attack. core.ac.uk The reaction proceeds through a mechanism that has characteristics of both SN1 and SN2 pathways. libretexts.org The Lewis acid activates the epoxide, leading to the breaking of a carbon-oxygen bond and the formation of a partial positive charge on the more substituted carbon atom. libretexts.org
A specific example is found in the total synthesis of Sphingofungin F. nih.gov In this process, a polyhydroxylated starting material, derived from L-tartaric acid, is converted into an epoxide. nih.gov This epoxide is then treated with a reagent like trichloroacetonitrile, followed by the addition of a Lewis acid such as boron trifluoride etherate (BF₃·(OEt)₂). nih.gov This catalyzes an intramolecular epoxide opening, where a nitrogen nucleophile attacks the epoxide to form a critical oxazoline (B21484) ring structure, a key step in the eventual synthesis of the target molecule. nih.gov The initial stereochemistry, dictated by the L-tartaric acid template, ensures the final product is formed with the correct absolute configuration. nih.gov
Table 1: Key Reagents in Lewis Acid-Catalyzed Intramolecular Epoxide Opening
| Reagent/Catalyst | Role |
|---|---|
| L-Tartaric Acid | Chiral precursor for the starting material. nih.gov |
| Boron trifluoride etherate (BF₃·(OEt)₂) | Lewis acid catalyst to activate the epoxide ring. nih.gov |
Asymmetric Diels-Alder Reactions
L-Tartaric acid derivatives are effective tools for inducing asymmetry in Diels-Alder reactions, a powerful carbon-carbon bond-forming reaction that creates cyclic compounds with multiple stereocenters. nih.govlibretexts.org These derivatives can be used as chiral auxiliaries or as ligands in chiral Lewis acid catalysts. libretexts.org
One prominent strategy involves the acylation of L-tartaric acid to create a modified chiral ligand. libretexts.org For instance, mono(2,6-dimethoxybenzoyl)tartaric acid, an O-acylated derivative, can be prepared and subsequently reacted with borane-THF or a boronic acid. libretexts.org This forms a chiral boronic ester that functions as an active Lewis acid catalyst. libretexts.org When used in a Diels-Alder reaction between a diene (like cyclopentadiene) and a dienophile (like methacrolein), this catalyst directs the approach of the reactants, leading to the formation of the product with a high degree of enantiomeric excess. libretexts.org The bulky acyl group on the tartrate backbone plays a significant role in creating a well-defined chiral pocket around the catalytic center, thereby controlling the facial selectivity of the cycloaddition. libretexts.orgrsc.org
In a different approach, tartaric acid can be used as a "tether control group" to direct the stereochemical outcome. nih.gov For example, a cyclopentenone derived from tartaric acid has been used as a precursor in the synthesis of jasmonates. nih.gov Its Diels-Alder reaction with 2-methoxybutadienone yielded a bicyclic ketone with high stereoselectivity, which was then converted into the target natural product. nih.gov
Furthermore, the concept of anionic Diels-Alder reactions, which utilize electron-rich dienes, has been explored. nih.gov In these systems, a sodium base can be used to generate a stable sodium dienolate ion pair. nih.gov The sodium cation is believed to form a stable chelated bridge with the oxygen atoms of the dienolate, which can influence the stereochemical course of the reaction. nih.gov
Table 2: Examples of Tartrate-Mediated Asymmetric Diels-Alder Reactions
| Diene | Dienophile | Tartrate Derivative/Role | Catalyst System |
|---|---|---|---|
| Cyclopentadiene | Methacrolein | Mono(2,6-dimethoxybenzoyl)tartaric acid | Borane (forms chiral boronic ester) libretexts.org |
Applications in Wittig Olefination and Sharpless Asymmetric Epoxidation
Derivatives of L-tartaric acid are central to some of the most powerful and reliable reactions in asymmetric synthesis, including the Sharpless Asymmetric Epoxidation, and are also used as chiral templates in syntheses involving the Wittig reaction. nih.gov
The Wittig reaction creates a carbon-carbon double bond from a carbonyl compound (an aldehyde or ketone) and a phosphonium (B103445) ylide. organic-chemistry.org While L-tartaric acid itself is not a direct participant in the Wittig mechanism, it is frequently used as a chiral starting material to construct complex aldehydes or ketones. nih.gov These chiral substrates then undergo a Wittig olefination to extend a carbon chain without disturbing the pre-existing stereocenters. nih.gov For instance, in the synthesis of certain bioactive molecules, a chiral aldehyde derived from L-tartaric acid can be reacted with an appropriate ylide to form a specific alkene isomer, which is then carried forward to the final product. nih.gov The reaction is typically driven by the formation of the highly stable phosphine (B1218219) oxide byproduct. organic-chemistry.org
The Sharpless Asymmetric Epoxidation is a celebrated reaction that enantioselectively converts prochiral allylic alcohols into 2,3-epoxyalcohols. wikipedia.org This transformation relies on a catalytic system composed of titanium tetra(isopropoxide) (Ti(OiPr)₄), an oxidant like tert-butyl hydroperoxide, and a chiral dialkyl tartrate. wikipedia.orgorganic-chemistry.org The use of either L-(+)-diethyl tartrate (DET) or D-(-)-diethyl tartrate dictates which face of the alkene is epoxidized, allowing for predictable and high levels of enantioselectivity (often >90% ee). researchgate.netharvard.edu The titanium catalyst, the tartrate ligand, the allylic alcohol, and the hydroperoxide assemble into a rigid transition state. organic-chemistry.org This organized structure ensures the oxidant is delivered to a specific face of the double bond, resulting in a product with a defined stereochemistry. youtube.com The reliability and predictability of this reaction have made it a cornerstone of synthetic organic chemistry. wikipedia.org
Table 3: Key Components of the Sharpless Asymmetric Epoxidation
| Component | Function |
|---|---|
| Allylic Alcohol | Substrate containing the C=C bond to be epoxidized. wikipedia.org |
| Titanium tetra(isopropoxide) | Lewis acidic metal center that organizes the reactants. organic-chemistry.org |
| L-(+)- or D-(-)-Dialkyl Tartrate | Chiral ligand that controls the stereochemical outcome. wikipedia.orgyoutube.com |
Strategic Derivatization for Enhanced Selectivity
To improve the efficiency and selectivity of asymmetric reactions, L-tartaric acid is often chemically modified. This strategic derivatization allows for the fine-tuning of steric and electronic properties of the resulting chiral auxiliaries or catalysts, leading to enhanced stereochemical control.
A key strategy for enhancing selectivity involves the acylation of the hydroxyl groups of tartrate esters. libretexts.org These O-acyl tartrate derivatives can function as highly effective chiral ligands in a variety of catalytic asymmetric reactions. libretexts.org
As mentioned previously in the context of Diels-Alder reactions, mono-acylated tartaric acid derivatives are particularly useful. libretexts.org The preparation of mono(2,6-dimethoxybenzoyl)tartaric acid is a prime example. libretexts.org By acylating only one of the two hydroxyl groups of a tartrate ester and then hydrolyzing the ester groups, a chiral diacid is produced. libretexts.org This molecule, when combined with a Lewis acid precursor like borane, forms a catalyst with a well-defined, sterically hindered chiral environment. libretexts.org This precise architecture is crucial for differentiating between the two faces of a prochiral substrate, thereby leading to high enantioselectivity in the catalyzed reaction. libretexts.org The strategic choice of the acyl group allows for the systematic modification of the catalyst's steric bulk, providing a mechanism to optimize the selectivity for different substrates.
The broader concept of using acyl groups on chiral auxiliaries is a powerful tool in asymmetric synthesis. nih.gov While not a tartrate, the use of N-acyloxazolidinones demonstrates how attaching an acyl group to a rigid chiral scaffold creates a template that can direct a wide range of highly selective transformations. nih.gov This principle of using derivatization to create tailored chiral environments is directly applicable to the versatile tartaric acid framework.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Molecular Properties and Interactions
Quantum chemical calculations are instrumental in understanding the fundamental molecular properties and intermolecular interactions of tartrate compounds. Studies on related crystalline systems, such as L-histidinium-L-tartrate hemihydrate, utilize methods like the B3LYP/6–311++G(d,p) basis set within the Gaussian software package to elucidate structural and vibrational characteristics. nih.gov
These calculations, often initiated from single-crystal X-ray diffraction (XRD) data, allow for the optimization of the molecule's geometry in the gaseous phase. nih.gov This process yields crucial data on bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecular structure. For instance, in the tartrate moiety, the C–C and C–O bond lengths are typically calculated to be around 1.53 Å and 1.42 Å, respectively. nih.gov The C-H bond lengths are generally found to be approximately 1.09 Å. nih.gov
Furthermore, these computational approaches are vital for studying intermolecular interactions, particularly hydrogen bonding. In hydrated tartrate salts, O–H⋯O interactions are prominent, for example, between the tartrate anion and water molecules. nih.gov The strength and geometry of these hydrogen bonds are critical in stabilizing the crystal lattice. Theoretical calculations can predict the donor-acceptor distances and bond angles of these interactions with a high degree of accuracy. nih.gov
Table 1: Theoretical Bond Parameters for a Tartrate-Containing System
| Parameter | Atom Pair | Calculated Value (Å) |
| Bond Length | C-H | ~1.09 |
| Bond Length | C-C | ~1.53 |
| Bond Length | C-O | ~1.42 |
| H-Bond Distance | O-H···O | 2.346 - 2.613 |
Note: Data is based on calculations for L-histidinium-L-tartrate hemihydrate and serves as an illustrative example of typical values in tartrate systems. nih.gov
Density Functional Theory (DFT) for Electronic Structure and Vibrational Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the electronic structure and vibrational properties of molecules like sodium L-tartrate. researchgate.netyoutube.com DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, provide a detailed understanding of the molecule's electronic behavior. nih.gov
A key aspect of electronic structure analysis is the determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the chemical reactivity and stability of the molecule. nih.gov For a related tartrate compound, the HOMO and LUMO energies were calculated to be -9.2208 eV and -4.2123 eV, respectively, resulting in an energy gap of 5.0085 eV. nih.gov Such a large gap suggests high stability. nih.gov
Natural Bond Orbital (NBO) analysis, another tool used in conjunction with DFT, helps to analyze charge delocalization and hyperconjugative interactions, further explaining the molecule's stability. researchgate.net
DFT is also exceptionally useful for interpreting vibrational spectra (Infrared and Raman). mdpi.com Theoretical calculations can predict the vibrational frequencies and modes of the molecule. nih.govresearchgate.net These theoretical frequencies are often scaled by a factor (e.g., 0.9665 for B3LYP/6–311++G(d,p)) to improve agreement with experimental data. nih.gov This allows for precise assignment of the observed spectral bands to specific molecular motions, such as the stretching and bending of C=O, C-O, and O-H groups. researchgate.netmdpi.com For example, the presence of strong hydrogen bonding in the molecule can be confirmed by intense absorption peaks in the calculated infrared spectrum. researchgate.net
Table 2: Calculated Electronic Properties for a Tartrate-Containing System
| Property | Calculated Value (eV) |
| HOMO Energy | -9.2208 |
| LUMO Energy | -4.2123 |
| Energy Gap | 5.0085 |
Note: Data derived from quantum chemical calculations on L-histidinium-L-tartrate hemihydrate. nih.gov
Molecular Modeling and Simulation of Solution and Solid-State Systems
Molecular modeling and simulation techniques are essential for understanding the behavior of sodium L-tartrate in both solution and the solid state. These methods can bridge the gap between the properties of a single molecule and the macroscopic behavior of the material.
In solution, thermodynamic models are used to describe phase behavior, such as in aqueous two-phase systems containing sodium L-tartrate dihydrate and polymers like polyethylene (B3416737) glycol (PEG). researchgate.netresearchgate.net These models, which can include extended UNIQUAC or Virial equations, help predict liquid-liquid equilibrium data, which is crucial for designing separation and purification processes. researchgate.net Simulations can elucidate how factors like polymer molecular weight affect the phase diagram. researchgate.net
In the solid state, molecular modeling provides insights into the crystal structure and the role of hydration. For many tartrate salts, water molecules are not merely occupying space but are integral to the crystal structure, forming channels and stabilizing the lattice through extensive hydrogen-bonding networks. rsc.orgrsc.org The crystal structure of sodium hydrogen (+)-tartrate monohydrate, for example, reveals a complex network where tartrate oxygen atoms bond to multiple sodium centers, and the water molecule completes the coordination sphere around the sodium ion while also participating in hydrogen bonds. researchgate.net Simulations can explore the dynamics of these water molecules and the structural consequences of dehydration. rsc.org In some cases, the removal of water does not lead to a collapse of the crystal lattice but results in the formation of stable, isostructural dehydrated forms. rsc.orgrsc.org
Theoretical Insights into Optical and Luminescence Mechanisms
Theoretical studies provide valuable insights into the optical properties of materials containing the L-tartrate anion. The nonlinear optical (NLO) properties of tartrate-based crystals, such as copper sodium tartrate, have been investigated. researchgate.net Theoretical models help to explain the origin of these properties, which are linked to the molecular structure and charge distribution. The interaction of incident photons with the electrons in the crystal can lead to charge transformations, often described as metal-to-ligand charge transfer, which is fundamental to the NLO response. researchgate.net
The optical transparency of tartrate compounds can be studied using both experimental UV-Vis spectroscopy and theoretical calculations. For L-Tartaric acid, a wide transparency window in the visible region with a UV cutoff wavelength around 220 nm has been reported. researchgate.net The optical band gap, a key parameter for optical materials, can be determined from these studies. researchgate.net
Photoluminescence studies, complemented by theoretical analysis, can reveal information about the electronic transitions responsible for emission. While sodium L-tartrate itself is not typically luminescent, tartrate anions can be part of luminescent complexes. Theoretical calculations can help to understand the energy levels and transitions within these materials, explaining the mechanism of light emission. researchgate.net For instance, time-dependent DFT (TD-DFT) can be used to calculate excitation energies and oscillator strengths, which are directly related to the observed UV-Vis absorption and potential luminescence. researchgate.net
Biochemical and Metabolic Pathway Research
Biosynthesis Pathways in Plant Systems (e.g., Grapevines)
L-Tartaric acid, a significant organic acid in grapes, plays a crucial role in the taste, quality, and aging potential of wine. pnas.orgnih.gov Its biosynthesis is intricately linked to the metabolism of L-ascorbic acid (Vitamin C). pnas.orgnih.gov While many plants produce tartaric acid, grapevines are notable for accumulating high concentrations of it in their berries and leaves. nih.govnih.gov The primary site for tartaric acid synthesis is believed to be the cytosol of plant cells, after which it is stored in the vacuole. nih.govchemicalbook.com
Three main biosynthetic pathways for tartaric acid have been identified in higher plants, distinguished by their precursor and cleavage site. nih.gov The most prominent pathway in grapes is the L-ascorbate C4/C5 pathway. nih.govfrontiersin.org An alternative route, the L-ascorbate C2/C3 pathway, results in oxalic acid and L-threonic acid, the latter of which is oxidized to tartaric acid. nih.govfrontiersin.org A third pathway, originating from D-gluconic acid, has been observed in leguminous species. frontiersin.org
The biosynthesis of L-tartaric acid is a complex process involving several key intermediates and enzymes, primarily stemming from the catabolism of L-ascorbic acid (Asc). pnas.orgnih.gov In grapevines, the synthesis is most active in the developmental period between post-anthesis and the onset of ripening (véraison). nih.gov
The most widely accepted route for L-tartaric acid synthesis in grapes is the L-Ascorbate C4/C5 pathway . nih.govfrontiersin.org This pathway involves the following steps:
L-ascorbic acid is converted to 2-keto L-gulonate through uncharacterized steps. nih.govfrontiersin.org
2-keto L-gulonate is then reduced to L-idonate. nih.govfrontiersin.org An aldo-keto reductase with 2-keto-L-gulonate reductase activity has been identified as functioning in this step. frontiersin.org
L-idonate is oxidized to 5-keto D-gluconic acid. nih.govfrontiersin.org This step is catalyzed by the enzyme L-idonate dehydrogenase (L-IDH) and is considered the rate-limiting step in the pathway. pnas.orgnih.govnih.gov
The six-carbon intermediate, 5-keto D-gluconic acid, is then cleaved. nih.govfrontiersin.org
This cleavage yields a four-carbon intermediate, possibly tartaric acid semialdehyde, which is finally oxidized to produce L-tartaric acid. nih.govfrontiersin.org
Another pathway, the L-Ascorbate C2/C3 pathway , involves the cleavage of L-ascorbic acid between the second and third carbons. nih.govfrontiersin.org This cleavage produces a two-carbon fragment that forms oxalic acid and a four-carbon fragment, L-threonic acid, which is subsequently oxidized to L-tartaric acid. nih.govfrontiersin.org
The key enzyme identified and characterized in the tartaric acid biosynthetic pathway is L-idonate dehydrogenase (L-IDH) . nih.gov In Vitis vinifera, three isoforms of L-IDH have been found, but only one, VvLIDH3, has been definitively shown to oxidize L-idonate. nih.gov The identification of L-IDH was a significant breakthrough in understanding the direct pathway from vitamin C to tartaric acid in higher plants. pnas.orgnih.govnih.gov
Table 1: Key Intermediates and Enzymes in L-Tartaric Acid Biosynthesis in Grapevines
| Step | Precursor | Intermediate | Product | Key Enzyme(s) | Pathway |
| 1 | L-Ascorbic Acid | 2-keto L-gulonate | - | Uncharacterized | Asc C4/C5 |
| 2 | 2-keto L-gulonate | L-idonate | - | Aldo-keto reductase | Asc C4/C5 |
| 3 | L-idonate | 5-keto D-gluconic acid | - | L-idonate dehydrogenase (L-IDH) | Asc C4/C5 |
| 4 | 5-keto D-gluconic acid | Tartaric acid semialdehyde (proposed) | L-Tartaric Acid | Uncharacterized | Asc C4/C5 |
| Alt. | L-Ascorbic Acid | L-threonic acid | L-Tartaric Acid | Uncharacterized | Asc C2/C3 |
The accumulation of L-tartaric acid in grape berries is a highly regulated process that begins early in development. chemicalbook.com A significant correlation exists between the total ascorbate (B8700270) levels and the accumulation of L-tartaric acid, suggesting that tartaric acid may act as a storage form for excess ascorbate or dehydroascorbate. chemicalbook.com
The regulation of L-ascorbic acid (Asc), the precursor for tartaric acid, is influenced by several transcription factors. researchgate.net While some transcription factors positively affect Asc biosynthesis, others have a negative regulatory role. researchgate.net This complex regulation of the precursor directly impacts the potential for tartaric acid synthesis.
Unlike other organic acids such as malic acid, L-tartaric acid is not catabolized at a significant rate in the grape berry during ripening. nih.govfrontiersin.org It forms a stable salt, potassium bitartrate (B1229483), which is sequestered in the vacuole, protecting it from catabolic enzymes. nih.gov This stability contributes to its persistent high concentration throughout ripening. pnas.orgnih.gov
While environmental factors like light exposure and water status can have some effect on L-tartaric acid levels, no specific cultural practice has been found to reliably alter its concentration in grapes at harvest. chemicalbook.com This suggests a strong genetic control over its accumulation. chemicalbook.com Research has identified several quantitative trait loci (QTL) associated with tartaric acid levels, highlighting the genetic complexity of its biosynthetic pathway. chemicalbook.com
Microbial Metabolism and Bioproduction
Microorganisms exhibit diverse capabilities in metabolizing tartaric acid isomers. While some utilize it as a carbon source, others are employed for the industrial bioproduction of specific enantiomers.
Several microorganisms can metabolize tartaric acid. For instance, Aspergillus ficuum is capable of decomposing tartaric acid for energy, with glycolic acid and oxalic acid identified as intermediate and terminal metabolites, respectively. wku.edu
Escherichia coli can grow anaerobically on D-tartrate, converting it to succinate. nih.gov This process is dependent on the fumarate (B1241708) carrier DcuB and the enzyme fumarase B. nih.gov Interestingly, the specific carriers and enzymes for L-tartrate fermentation are not involved, indicating that E. coli utilizes enzymes from its general anaerobic fumarate metabolism for D-tartrate. nih.gov Some Pseudomonas species can also use D-tartrate as a carbon source, oxidizing it to oxaloacetate or glycerate. nih.govfrontiersin.org
The L-isomer of tartaric acid, which is prevalent in grapes, can be utilized for carbon fixation by Agrobacterium vitis, a bacterium that possesses genes for tartaric acid-metabolizing enzymes. nih.govfrontiersin.org In the context of the inflamed gut, the utilization of both D- and L-tartaric acid, which can be formed from the oxidation of monosaccharides by inflammatory species, has been shown to enhance the colonization of Salmonella Typhimurium and E. coli. nih.gov
Microbial enzymes are crucial for the industrial production of tartaric acid enantiomers. A key enzyme in this process is cis-epoxysuccinate hydrolase (CESH) , which facilitates the enantioselective synthesis of L-(+)- and D-(-)-tartaric acids from cis-epoxysuccinate. mdpi.com
Bacteria that produce CESH are promising biocatalysts for industrial synthesis. mdpi.com Microorganisms capable of hydrolyzing cis-epoxysuccinate to L-(+)-tartaric acid include species from the genera Nocardia, Pseudomonas, Agrobacterium, and Rhizobium. mdpi.com For the production of D-tartaric acid, the enzyme d-tartrate epoxidase from microorganisms belonging to the genera Achromobacter and Alcaligenes is utilized to asymmetrically hydrolyze cis-epoxysuccinic acid. google.com
In Gluconobacter oxydans, a bacterium engineered for L-tartaric acid precursor synthesis, the enzyme transketolase (TK) plays a role. nih.gov Overexpression of the tktA_M gene in G. oxydans enhances the synthesis of tartaric semialdehyde, a precursor to tartaric acid. nih.gov
Table 2: Examples of Microorganisms and Enzymes in Tartaric Acid Metabolism and Production
| Microorganism | Tartaric Acid Isomer | Metabolic Role | Key Enzyme(s) |
| Escherichia coli | D-Tartrate | Carbon source (anaerobic) | Fumarase B |
| Agrobacterium vitis | L-Tartrate | Carbon fixation | Tartrate-metabolizing enzymes |
| Aspergillus ficuum | Tartaric Acid | Energy source | - |
| Nocardia spp. | L-(+)-Tartaric Acid | Bioproduction | cis-epoxysuccinate hydrolase (CESH) |
| Achromobacter spp. | D-Tartaric Acid | Bioproduction | d-tartrate epoxidase |
| Gluconobacter oxydans | L-Tartaric Acid Precursor | Bioproduction | Transketolase (TK) |
Investigative Research into Biochemical Functions in Plants
While L-tartaric acid is a major organic acid in certain plants like grapevines, its precise physiological and biochemical functions are not fully understood and remain an area of active research. nih.govfrontiersin.orgnih.gov It is considered a "specialized primary metabolite," originating from carbohydrate metabolism but with a restricted distribution in the plant kingdom and no known essential role in primary metabolic pathways. nih.govfrontiersin.org
Several potential functions have been proposed based on its chemical properties and association with other metabolic pathways:
Antioxidant Defense: L-tartaric acid may contribute to the antioxidant metabolism of grapes. chemicalbook.com During ripening, grape skins experience an oxidative burst with an increase in reactive oxygen species. chemicalbook.com Tartaric acid, through its interactions with other antioxidants, could help modulate these oxidative effects. chemicalbook.com
Stabilizing Apoplastic Redox State: Research suggests a role for L-tartaric acid in stabilizing the redox state of the apoplast (the space outside the cell membrane). chemicalbook.com This is linked to its relationship with ascorbate metabolism and may help mitigate oxidative stress. chemicalbook.com
Osmolyte: It has been proposed that L-tartaric acid may function as an osmolyte, helping to maintain the osmotic balance within cells, particularly during periods of high ascorbate synthesis. chemicalbook.com
pH Regulation: Although not a direct biochemical function within the plant's metabolic machinery, the accumulation of tartaric acid is critical for lowering the pH in grape must, which is essential for preventing spoilage and preserving wine. wikipedia.org
Plant Growth: Some studies suggest that tartaric acid and its derivatives can act as plant growth stimulators, possibly by influencing water-salt metabolism through the formation of complexes with micronutrients. bulletin.am
Further research, aided by new technologies like global co-expression network analysis and genome-wide association studies, is expected to provide deeper insights into the specific roles of this important organic acid in plant metabolism. nih.govnih.gov
Emerging Research Areas and Future Perspectives
Development of Novel Green and Sustainable Synthetic Routes
A significant thrust in modern chemistry is the development of environmentally benign and sustainable processes. For sodium tartrate, research is moving beyond traditional chemical synthesis to embrace greener alternatives.
A primary sustainable source for tartrates is the wine industry, where they are obtained as a byproduct of wine manufacturing. atamanchemicals.comnih.govwikipedia.org During fermentation and aging, tartrates naturally crystallize and separate from the wine. wikipedia.org These crystalline deposits, primarily composed of potassium bitartrate (B1229483), are collected from fermentation vessels and can be purified for commercial use, representing a valuable valorization of an agro-industrial byproduct. wikipedia.org
Beyond recovery from byproducts, fermentation processes are a key area of green synthesis. Sodium tartrate can be obtained through the fermentation of grape juice or other substances rich in tartaric acid. ontosight.ai Standard synthesis methods involve the neutralization of tartaric acid with sodium hydroxide (B78521) or sodium bicarbonate, which are themselves straightforward reactions. ontosight.aiwikipedia.org The focus on utilizing natural sources like grapes aligns with the principles of green chemistry by using renewable feedstocks. ontosight.aimedchemexpress.com
Advanced Functional Material Design and Engineering
The unique crystal structure and chemical reactivity of tartrates are being harnessed to create advanced materials with tailored properties for high-technology applications.
A prominent area of research is in the field of nonlinear optical (NLO) materials. researchgate.net These materials are crucial for applications in laser technology, optical communications, and data storage. researchgate.net Researchers are actively developing organic NLO single crystals based on tartrates, such as nicotinium tartrate (NT) and L-tartaric acid nicotinamide (B372718) (LTN), grown through techniques like slow evaporation. researchgate.net L-(+)-tartaric acid is also explored for its potential in laser frequency doubling and optical limiting applications. medchemexpress.com
In a different domain, L-tartaric acid serves as a critical additive in advanced construction materials. It is an effective retarder for alkali-activated cement systems, particularly those blending calcium aluminate cement (CAC) and fly ash. nih.gov By controlling the hydration kinetics, tartaric acid allows for the necessary pumping time required in industrial applications and influences the final mineralogy and microstructure of the hardened material. nih.gov Its presence affects the formation of crystalline phases like boehmite, thomsonite, and various zeolites, and promotes the development of an aluminum-rich calcium aluminosilicate (B74896) hydrate (B1144303) (C,N–A–S–H) gel. nih.gov
| Curing Temperature | Hydration Products (No Retarder) | Hydration Products (With Tartaric Acid) |
| 85 °C | Gibbsite, Zeolite A, Katoite | Aluminum-rich C,N–A–S–H gel, smaller amounts of boehmite and zeolites (formation delayed) |
| 200 °C | Boehmite, Thomsonite, Gismondine, Sodalite | Aluminum-rich C,N–A–S–H gel, smaller amounts of boehmite and zeolites |
| 300 °C | Analcime (major phase) | Aluminum-rich C,N–A–S–H gel, smaller amounts of boehmite and zeolites |
| Data derived from a study on alkali-activated calcium aluminate cement and fly ash blends. nih.gov |
In-depth Mechanistic Elucidation of Complex Chemical Interactions
Future advancements rely on a fundamental understanding of how sodium tartrate interacts with other molecules and surfaces at a mechanistic level.
The retarding effect of tartaric acid in cement hydration is a key area of study. Research indicates that the acid slows down the crystallization of hydration products. nih.gov It is understood that tartaric acid can form complexes with metal ions. nih.gov In cementitious systems, a significant portion of the tartaric acid has been found to remain in the pore solution, complexed with calcium. nih.gov Furthermore, it has been proposed that tartaric acid can complex with up to five sodium atoms and encourage the polycondensation of sodium metasilicate, which in turn slows the hydration of the cement components. nih.gov
The ability of tartrate to form strong, soluble complexes with transition metals is also being explored. researchgate.net This chelating property is valuable in preventing the formation of unwanted metal hydroxides in alkaline solutions. researchgate.net This interaction is also the basis for its use as a corrosion inhibitor for steel, where tartrate ions adsorb onto the passive iron film, forming stable chelates that counteract chloride-induced pitting.
Another researched mechanism is its antioxidant activity. medchemexpress.com Sodium tartrate has been shown to be effective in retarding the hydrolysis of vegetable oils when heated at high temperatures, which is linked to its pH-regulating and antioxidant properties. medchemexpress.com
Integration of Multiscale Computational and Experimental Approaches
Combining computational modeling with empirical research offers a powerful paradigm for accelerating the discovery and optimization of tartrate-based materials.
Recent studies exemplify this integrated approach in the field of NLO materials. researchgate.net Researchers are using experimental techniques like slow evaporation solution technique (SEST), slow cooling technique (SCT), and seed rotation technique (SRT) to grow high-quality single crystals of tartrate derivatives. researchgate.net These experimental findings are then coupled with computational methods, such as Density Functional Theory (DFT), to analyze molecular structure, nonlinear optical properties, and electronic characteristics (e.g., HOMO-LUMO energy gaps). researchgate.net Furthermore, computational tools like Hirshfeld surface analysis are employed to identify and understand the crucial intermolecular interactions that govern the crystal packing. researchgate.net
| Research Component | Experimental Method | Computational Method |
| Material Synthesis | Slow Evaporation Solution Technique (SEST), Slow Cooling Technique (SCT), Seed Rotation Technique (SRT) | - |
| Structural Analysis | X-ray Diffraction | Density Functional Theory (DFT) |
| Optical Properties | Z-scan Technique | DFT Calculations for NLO properties |
| Electronic Properties | UV-vis Spectroscopy | HOMO-LUMO energy gap calculations |
| Intermolecular Interactions | - | Hirshfeld Surface (HSs) Analysis |
| This table summarizes the integrated approaches used in the study of nicotinium tartrate and L-tartaric acid nicotinamide NLO crystals. researchgate.net |
This synergy between prediction and practice allows for a more rational design of materials, where computational screening can guide experimental efforts toward the most promising candidates, saving time and resources.
Exploration of Undiscovered Biochemical Roles and Pathways
While sodium tartrate has established roles, particularly in the food and pharmaceutical industries, ongoing research is uncovering new and potentially significant biochemical activities.
One emerging area is its effect on the cardiovascular system. L-tartaric acid has been observed to have vasodilatory and antihypertensive effects. medchemexpress.com Further research aims to elucidate the precise mechanism, with studies suggesting a possible role for the eNOS/NO/cGMP (endothelial nitric oxide synthase/nitric oxide/cyclic guanosine (B1672433) monophosphate) pathway. medchemexpress.com
The interaction of tartrates with the gut microbiome is another frontier. After oral administration, a portion of tartrate is not absorbed systemically but is metabolized by bacteria in the colon. This process can lead to the production of short-chain fatty acids (SCFAs), which are known to have wide-ranging effects on host physiology. Deeper investigation into this metabolic pathway could reveal new health implications.
Additionally, sodium tartrate serves as a building block in synthetic biochemistry. It has been used in organic synthesis to create nucleoside analogues, which are valuable tools for studying nucleic acid metabolism and for the development of new therapeutic agents. abmole.com While it is known to be involved in the Krebs cycle and in the production of enzymes like tartrate dehydrogenase, the full extent of its participation in metabolic networks remains an active area of exploration. ontosight.ai
Q & A
Q. How can the purity of L-tartaric acid (sodium hydrate) be determined in laboratory settings?
To assess purity, acid-base titration is a robust method. Dissolve 2 g of dried L-tartaric acid in 40 mL deionized water, add phenolphthalein, and titrate with standardized 1 N NaOH. Each mL of NaOH corresponds to 75.04 mg of C₄H₆O₆ . Alternatively, precipitation tests with potassium acetate (yielding soluble crystals in mineral acids) validate purity . For quantification, gravimetric analysis of the sodium tartrate dihydrate product can supplement titration results .
Q. What experimental precautions are critical for handling L-tartaric acid (sodium hydrate) to ensure stability?
Store the compound in a cool, dry environment (0–6°C recommended) to prevent deliquescence or decomposition . Avoid contact with bases, oxidizing agents (e.g., peroxides), and reducing agents, as these can trigger hazardous reactions . Use N100/P3 respirators in high-concentration environments and wear chemical-resistant gloves to mitigate dermal exposure .
Q. How does the enantiomeric configuration of L-tartaric acid influence its role in chiral resolution studies?
L-tartaric acid’s dextro-rotatory properties (turning polarized light to the right) enable its use in resolving racemic mixtures via diastereomeric salt formation. For example, its sodium salt can preferentially crystallize with one enantiomer in solution, a method validated in U.S. Pharmacopeia tests . Polarimetry at 589 nm (sodium D-line) quantifies optical rotation to confirm enantiomeric excess .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for L-tartaric acid (sodium hydrate) across solvents?
Discrepancies arise from pH-dependent ionization (pKa₁ = 2.98, pKa₂ = 4.34) and temperature effects. Design systematic solubility studies:
Q. What advanced catalytic applications leverage L-tartaric acid (sodium hydrate) in stereoselective synthesis?
The compound acts as a chiral ligand in asymmetric catalysis. For example, in the synthesis of 20(R)-ginsenoside Rg3, response surface methodology (RSM) optimizes reaction parameters:
Q. How can metabolic pathways of L-tartaric acid (sodium hydrate) be studied given its limited urinary excretion?
Only 15–20% of ingested tartaric acid is excreted unchanged, implying gut microbiota-mediated metabolism. Methodologies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
